molecular formula C24H39NO7 B1209751 Crassicaulisine CAS No. 83694-44-4

Crassicaulisine

Cat. No. B1209751
CAS RN: 83694-44-4
M. Wt: 453.6 g/mol
InChI Key: FPECZWKKKKZPPP-KXMOZJSXSA-N
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Description

Aconitane-1,8,14,15-tetrol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, (1alpha,6alpha,14alpha,15beta,16beta)- is a natural product found in Aconitum hemsleyanum with data available.

Scientific Research Applications

Identification and Characteristics

Crassicaulisine, a sulphonoglycolipid, was first isolated from the red alga Chondria crassicaulis Harv. The structural elucidation was based on chemical reactions and spectroscopic analysis, revealing its unique composition (Shao, Cai, Ye, & Guo, 2002).

Algae and Rhizobacteria Interaction

Research on the interaction between algae, including species like Crassula sarcocaulis, and rhizobacteria, showed that combining algae and bacteria can significantly improve agronomic parameters in plants, offering a new dimension in sustainable agriculture (Prisa, 2022).

Pharmacological Effects

Studies on plants from the Crassulaceae family, including Rhodiola species, have demonstrated significant adaptogenic, neuroprotective, anti-tumor, cardioprotective, and anti-depressant effects. These effects are attributed to compounds like salidroside and rosin, which have been the focus of biotechnological research for enhanced production (Grech-Baran, Sykłowska-Baranek, & Pietrosiuk, 2014).

Antifungal and Antimicrobial Properties

Several studies have highlighted the antifungal and antimicrobial properties of plants in the Crassulaceae family. For instance, Gentiana crassicaulis has been shown to exhibit inhibitory effects against LPS-induced NO and IL-6 production in macrophages, indicating potential therapeutic applications in inflammatory conditions (He, Zhu, Ge, Cai, & Komatsu, 2015).

Anticancer Activity

Chondria Crassicaulis has been investigated for its biological activity against human cancer cells. The research suggests that different fractions of this alga may exhibit cytotoxic effects on cancer cell lines, pointing towards its potential use as a chemopreventive agent (Kwang-Hye, Mi-Ok, & Song-Ja, 2005).

properties

CAS RN

83694-44-4

Product Name

Crassicaulisine

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R,7R,8R,13S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13?,14+,15?,16-,17+,18?,19+,20?,21+,22-,23?,24+/m0/s1

InChI Key

FPECZWKKKKZPPP-KXMOZJSXSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@H]5O)OC)O)OC)O)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC

synonyms

crassicaulisine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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